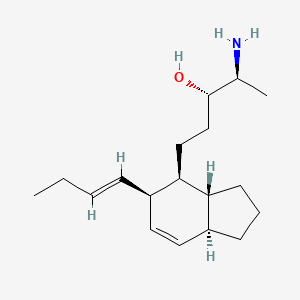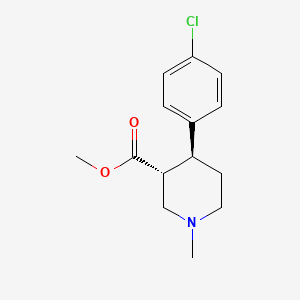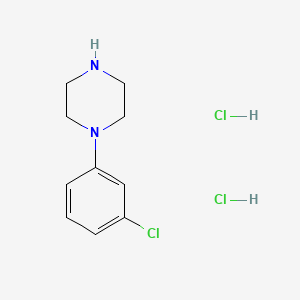
1-(3-Chlorophenyl)piperazine dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(3-Chlorophenyl)piperazine derivatives involves multiple steps including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. A study by Quan (2006) on 1-(2,3-dichlorophenyl)piperazine, a closely related compound, detailed a synthesis process from 2,6-dichloro-nitrobenzene and piperazine with a total yield of 48.2% (Quan, 2006). Additionally, Mai (2005) synthesized 1-(3-chlorophenyl)-4-(3-chloropropyl)-Piperazine Hydrochloride from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride with an overall yield of 45.7% (Mai, 2005).
Molecular Structure Analysis
The molecular and structural analysis of 1-(3-Chlorophenyl)piperazine derivatives has been conducted using various techniques such as IR, 1H-NMR, and single-crystal X-ray diffraction. Bhat et al. (2018) performed theoretical and experimental investigations into the structural and electronic properties of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, confirming its monoclinic crystal system and analyzing its HOMO-LUMO energy gap, providing insights into its chemical hardness and potential as a biological agent (Bhat et al., 2018).
Chemical Reactions and Properties
The chemical properties of 1-(3-Chlorophenyl)piperazine derivatives include a wide range of reactions such as hydroxylation of the aromatic ring, degradation of the piperazine moiety, and the formation of various metabolites. Staack and Maurer (2003) described the extensive metabolism of 1-(3-chlorophenyl)piperazine (mCPP), highlighting its transformation into hydroxy-mCPP isomers and the corresponding glucuronides or sulfates (Staack & Maurer, 2003).
Physical Properties Analysis
The physical properties of 1-(3-Chlorophenyl)piperazine derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their application and effectiveness. The crystal structure of these compounds, as determined through X-ray diffraction methods, provides essential information on their molecular arrangement and potential intermolecular interactions. The study by Gharbia et al. (2008) on 1-(4-Chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate sheds light on the tetrahedral geometry of the Zn atom and the various hydrogen bonding interactions within the crystal structure (Gharbia et al., 2008).
Applications De Recherche Scientifique
Synthesis of Piperazine Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: 1-(3-Chlorophenyl)piperazine is a derivative of piperazine, which is widely used in the synthesis of various pharmaceuticals . The methods for synthesizing piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Methods of Application: The synthesis of piperazine derivatives involves various chemical reactions, including cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic synthesis .
- Results or Outcomes: The synthesis of piperazine derivatives has led to the development of various drugs with a wide range of biological and pharmaceutical activities .
Use in Clinical Toxicology and Forensic Analysis
- Scientific Field: Clinical Toxicology, Forensic Analysis
- Summary of Application: 1-(3-Chlorophenyl)piperazine dihydrochloride is used in piperazine testing methods by LC/MS or GC/MS .
- Methods of Application: The compound is used as a standard solution in testing methods involving liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) .
- Results or Outcomes: This application aids in the detection and quantification of piperazines in clinical toxicology, forensic analysis, or urine drug testing .
Pharmacological Research
- Scientific Field: Pharmacology
- Summary of Application: 1-(3-Chlorophenyl)piperazine dihydrochloride acts as a serotonin receptor agonist, leading to antidepressant and anxiolytic properties .
- Methods of Application: The compound is used in pharmacological research to study its effects on serotonin receptors .
- Results or Outcomes: The research has shown that 1-(3-Chlorophenyl)piperazine dihydrochloride has antidepressant and anxiolytic properties, as well as hallucinogenic side effects .
Manufacturing of Advanced Intermediates
- Scientific Field: Industrial Chemistry
- Summary of Application: This compound is used as an API intermediate in the manufacturing chemistry of a wide range of APIs and advanced intermediates .
- Methods of Application: The compound is used in various chemical reactions to produce other chemicals which can have further applications in industries like Fluoroquinolones (Norfloxacine and Lomefloxacin) intermediates manufacturing .
- Results or Outcomes: The use of this compound in the manufacturing process leads to the production of various advanced intermediates .
Use as an Internal Standard in Quantitative Analysis
- Scientific Field: Analytical Chemistry
- Summary of Application: This compound is used as an internal standard suitable for quantitation of 1-(3-Chlorophenyl)piperazine levels in urine or blood by GC/MS or LC-MS/MS .
- Methods of Application: The compound is used in testing methods involving gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS/MS) .
- Results or Outcomes: This application aids in the accurate detection and quantification of 1-(3-Chlorophenyl)piperazine levels in biological samples .
Use in Organic Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: This compound is a useful intermediate for organic synthesis and other chemical properties .
- Methods of Application: The compound is used in various chemical reactions to synthesize other organic compounds .
- Results or Outcomes: The use of this compound in organic synthesis leads to the production of various organic compounds with different chemical properties .
Synthesis of Fluoroquinolones Intermediates
- Scientific Field: Industrial Chemistry
- Summary of Application: This compound is used in the manufacturing chemistry of a wide range of APIs and advanced intermediates. It can be used to produce other chemicals which can have further applications in industries like Fluoroquinolones (Norfloxacine and Lomefloxacin) intermediates manufacturing .
- Methods of Application: The compound is used in various chemical reactions to produce other chemicals .
- Results or Outcomes: The use of this compound in the manufacturing process leads to the production of various advanced intermediates .
Use as an Internal Standard in Quantitative Analysis
- Scientific Field: Analytical Chemistry
- Summary of Application: This compound is used as an internal standard suitable for quantitation of 1-(3-Chlorophenyl)piperazine levels in urine or blood by GC/MS or LC-MS/MS .
- Methods of Application: The compound is used in testing methods involving gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS/MS) .
- Results or Outcomes: This application aids in the accurate detection and quantification of 1-(3-Chlorophenyl)piperazine levels in biological samples .
Use in Organic Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: This compound is a useful intermediate for organic synthesis and other chemical properties .
- Methods of Application: The compound is used in various chemical reactions to synthesize other organic compounds .
- Results or Outcomes: The use of this compound in organic synthesis leads to the production of various organic compounds with different chemical properties .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
Orientations Futures
While specific future directions for 1-(3-Chlorophenyl)piperazine dihydrochloride were not found in the search results, it’s worth noting that piperazine compounds continue to be of interest in various fields of research, including the development of new drugs and the study of neurotransmitter systems .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZCTRWSGNWWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6640-24-0 (Parent) | |
| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051639497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30873209 | |
| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)piperazine dihydrochloride | |
CAS RN |
51639-49-7 | |
| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051639497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorophenyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-CHLOROPHENYL)PIPERAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY02G3EAXQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



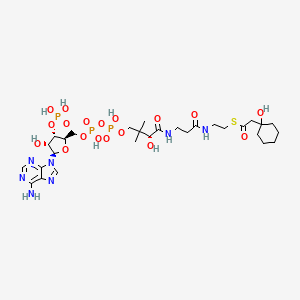
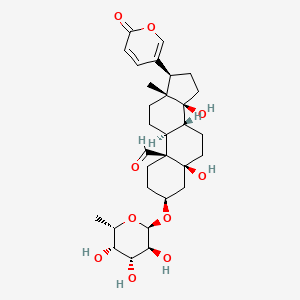
![(1R,3aS,3bS,4S,9aR,9bS,11aR)-4,6,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one](/img/structure/B1251533.png)
![(1S,2S,14R,15R,16R,17S,21R)-5-(cyclopropylmethyl)-15-methoxy-13-oxa-5-azaheptacyclo[13.6.2.12,8.01,6.02,14.016,21.012,24]tetracosa-8(24),9,11,22-tetraene-11,17-diol](/img/structure/B1251534.png)
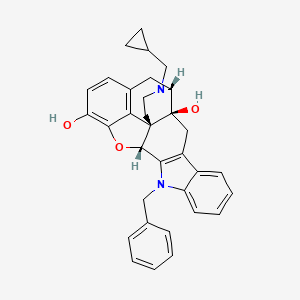
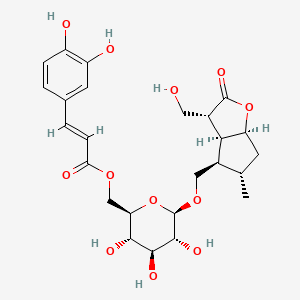
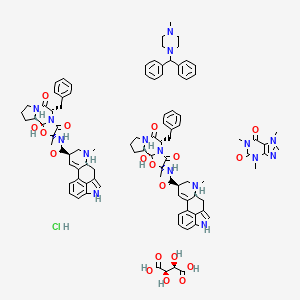
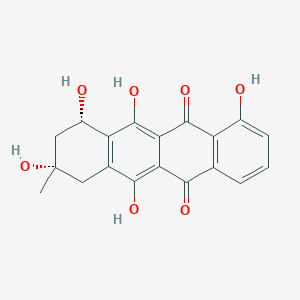
![[(1R,4S,5S,12R,15S,16S)-16-[(2R)-2-hydroxy-2-phenylacetyl]oxy-2,13-dioxo-8,19-dioxa-23,24,25,26-tetrathia-3,14-diazahexacyclo[10.10.4.01,14.03,12.04,10.015,21]hexacosa-6,9,17,20-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1251541.png)
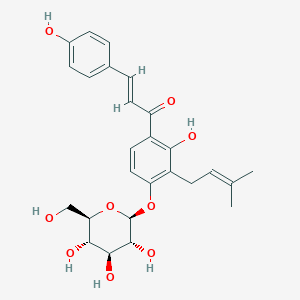
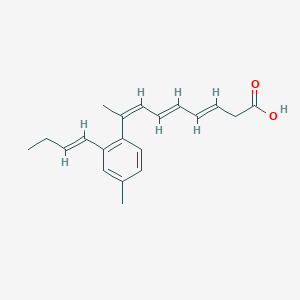
![(2R,3S)-6,6,6-trifluoro-3-[formyl(hydroxy)amino]-N-[(2S,3R)-3-methoxy-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]-2-(2-methylpropyl)hexanamide](/img/structure/B1251548.png)
